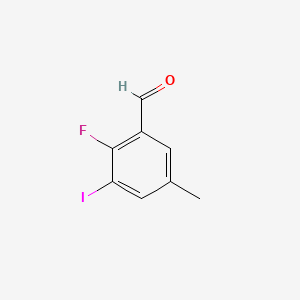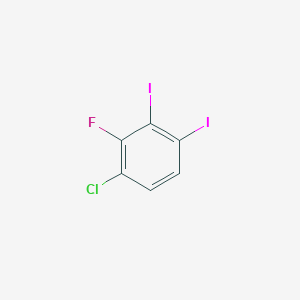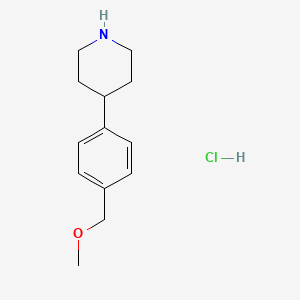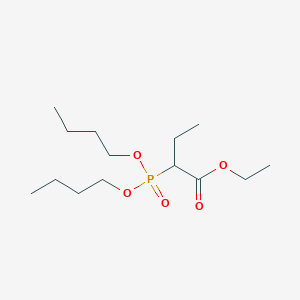
Ethyl 2-dibutoxyphosphorylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-dibutoxyphosphorylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phosphoryl group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-dibutoxyphosphorylbutanoate typically involves the esterification of butanoic acid derivatives with phosphorylating agents. One common method is the reaction of butanoic acid with dibutyl phosphite in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is essential for sustainable industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-dibutoxyphosphorylbutanoate can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-dibutoxyphosphorylbutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphoryl group.
Mécanisme D'action
The mechanism of action of ethyl 2-dibutoxyphosphorylbutanoate involves the interaction of its phosphoryl group with various molecular targets. In biological systems, it can act as a phosphoryl donor in enzymatic reactions, participating in the transfer of phosphoryl groups to substrates. This process is crucial in many biochemical pathways, including energy metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)butanoate
- Triethyl 2-phosphonobutyrate
- Ethyl 2-(dibutylphosphoryl)butanoate
Uniqueness
Ethyl 2-dibutoxyphosphorylbutanoate is unique due to its specific butoxy substituents, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C14H29O5P |
|---|---|
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
ethyl 2-dibutoxyphosphorylbutanoate |
InChI |
InChI=1S/C14H29O5P/c1-5-9-11-18-20(16,19-12-10-6-2)13(7-3)14(15)17-8-4/h13H,5-12H2,1-4H3 |
Clé InChI |
CRKAPAAMVPOCIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(CC)C(=O)OCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)

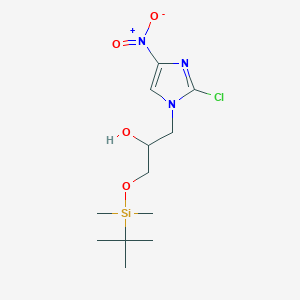
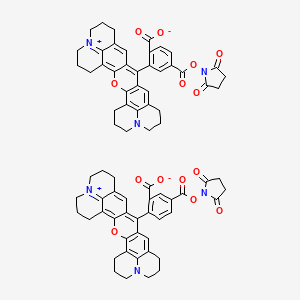

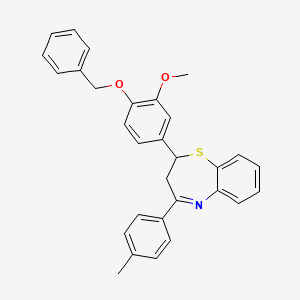
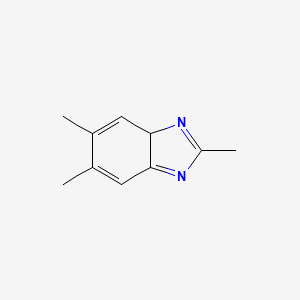


![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
